

# Technical Support Center: Troubleshooting IGF-I (30-41) ELISA

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Compound of Interest		
Compound Name:	IGF-I (30-41)	
Cat. No.:	B15580661	Get Quote

Welcome to the technical support center for **IGF-I** (30-41) ELISA kits. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to achieving optimal results in their experiments.

# Frequently Asked Questions (FAQs) Q1: Why is my signal weak or non-existent across the entire plate?

A weak or absent signal can stem from several factors throughout the ELISA protocol. A systematic review of your experimental steps is crucial for identifying the root cause.

Possible Causes and Solutions:

- Reagent Issues:
  - Expired or Improperly Stored Reagents: Verify the expiration dates of all kit components.
     Ensure that all reagents, especially antibodies and enzyme conjugates, have been stored at the recommended temperatures and protected from light.[1][2]
  - Inactive Conjugate or Substrate: The enzyme conjugate (e.g., HRP) may have lost activity, or the substrate solution may have been compromised. Prepare fresh conjugate and substrate solutions before use.[1][2]



#### Procedural Errors:

- Incorrect Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the kit manual. Insufficient incubation can lead to incomplete binding.[1][3]
- Inadequate Washing: Incomplete washing can result in high background noise and poor signal. Conversely, overly aggressive washing can remove bound antigen or antibodies.
   Ensure all wells are washed thoroughly with the correct volume of wash buffer.[4]
- Pipetting Errors: Inaccurate pipetting of standards, samples, or reagents can significantly impact results. Calibrate your pipettes regularly.[1]

# Q2: My standard curve is poor, but my samples seem to have some signal. What could be the issue?

A poor standard curve is a common problem that can invalidate your results.

Possible Causes and Solutions:

- Improper Standard Reconstitution or Dilution: Ensure the lyophilized standard is fully reconstituted and thoroughly mixed by gentle inversion. When preparing the dilution series, use calibrated pipettes and fresh tips for each dilution to avoid carryover.[1]
- Degraded Standard: The standard may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh vial of the standard to prepare your curve.[5]
- Incorrect Plate Reader Settings: Verify that the correct wavelength and filter settings are selected on the microplate reader.[1]

# Q3: Why are my sample readings lower than expected, even with a good standard curve?

Low readings in your samples, despite a valid standard curve, often point to issues with the samples themselves or their preparation.

Possible Causes and Solutions:

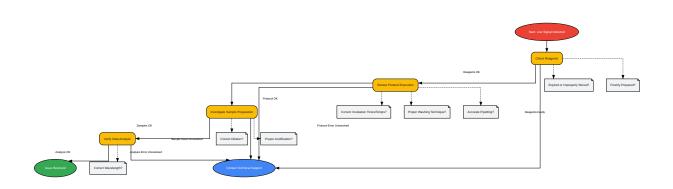


- Interference from IGF-Binding Proteins (IGFBPs): IGF-I in biological samples is typically bound to IGFBPs, which can interfere with antibody binding in the ELISA.[4][6][7][8] Most kits require an acidification step to dissociate IGF-I from its binding proteins.[4][8][9]
  - Insufficient Acidification: Ensure your samples are diluted with the provided acidic sample buffer at the recommended ratio (e.g., at least 1:10) to allow for proper dissociation.[4][9]
- Incorrect Sample Dilution: Samples must be diluted to fall within the range of the standard curve. If the IGF-I concentration is very low, a less diluted sample may be necessary, but this must be balanced with the requirement for acidification.[4][8] Conversely, if the concentration is high, further dilution is needed.[1]
- Sample Handling and Storage: Avoid repeated freeze-thaw cycles of your samples, which can degrade the target analyte.[4][8]

# Troubleshooting Guides Guide 1: Step-by-Step Low Signal Troubleshooting Workflow

This workflow will guide you through a logical sequence of checks to identify the source of a low signal.





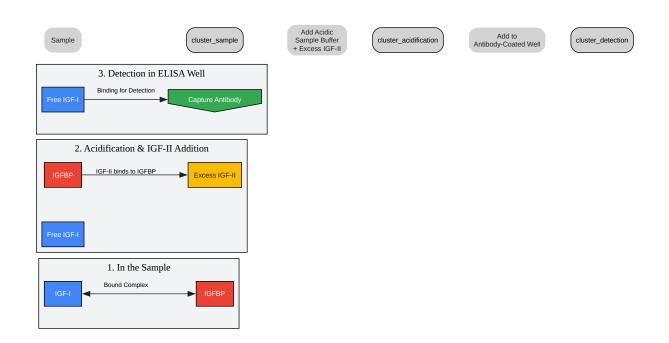
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Caption: A flowchart for systematically troubleshooting low signal issues in an ELISA.

# Guide 2: Understanding the IGF-I / IGFBP Dissociation Principle



A critical step in accurately measuring IGF-I is the dissociation from its binding proteins. This diagram illustrates the principle behind this process in many commercial ELISA kits.



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Caption: The principle of IGFBP interference blocking in an IGF-I ELISA.

#### **Data Presentation**

# Table 1: Common Quantitative Parameters for IGF-I ELISA Kits



This table summarizes typical quantitative data from various IGF-I ELISA kit manuals to provide a general reference. Always refer to your specific kit's certificate of analysis for exact values.

Parameter	Typical Value Range	Notes
Analytical Sensitivity	0.09 - 0.5 ng/mL	This is the lowest detectable concentration of IGF-I.[4]
Standard Curve Range	2 - 50 ng/mL	The range of concentrations used to generate the standard curve.[4][8]
Sample Dilution Factor	1:21	A commonly recommended dilution for human serum or plasma.[4][8][9]
Intra-Assay Variance	< 10%	The precision of results within a single assay run.[6]
Inter-Assay Variance	< 10%	The reproducibility of results between different assay runs. [6]
Spike Recovery	80 - 120%	The accuracy of the assay in measuring a known amount of added IGF-I.

### **Experimental Protocols**

## Protocol 1: General Sample Preparation for Serum/Plasma

This protocol outlines the key steps for preparing serum or plasma samples for an IGF-I ELISA that utilizes an acidification step.

 Sample Collection: Collect blood samples and prepare serum or plasma according to standard laboratory procedures.[8]



- Sample Storage: If not assayed immediately, store samples frozen at -20°C or below. Avoid repeated freeze-thaw cycles.[4][8]
- Reagent Preparation: Allow the acidic Sample Buffer and all other kit reagents to come to room temperature before use.
- Sample Dilution and Acidification:
  - Pipette the recommended volume of acidic Sample Buffer into a clean microtube (e.g., 200 μL).
  - $\circ$  Add the specified volume of your serum or plasma sample to the Sample Buffer (e.g., 10  $\mu$ L for a 1:21 dilution).[4][8][9]
  - Vortex the tube gently to mix thoroughly.
- Incubation: Allow the diluted sample to incubate for the time specified in your kit manual (typically 15-30 minutes) at room temperature. This step is crucial for the dissociation of IGF-I from IGFBPs.
- Assay Procedure: Proceed with adding the diluted, acidified samples to the ELISA plate as
  described in the kit protocol.

#### **Protocol 2: General ELISA Washing Procedure**

Proper washing is critical for reducing background and ensuring accurate results.

- Aspiration: After incubation, aspirate or decant the contents of the wells completely.
- Buffer Addition: Add at least 300 μL of diluted Wash Buffer to each well.[4]
- Soaking (Optional but Recommended): Allow the Wash Buffer to soak in the wells for 1-2 minutes.[1]
- Aspiration/Decanting: Aspirate or decant the Wash Buffer from the wells.
- Tapping: Invert the plate and tap it firmly on a clean, lint-free paper towel to remove any residual liquid.[4][8]



 Repetition: Repeat the washing steps for the number of times specified in your kit manual (usually 3-5 times).

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